molecular formula C14H15PS B120639 2-Diphenylphosphanylethanethiol CAS No. 3190-79-2

2-Diphenylphosphanylethanethiol

Cat. No. B120639
CAS RN: 3190-79-2
M. Wt: 246.31 g/mol
InChI Key: DJPUGZSLVKFBGD-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylethanethiol (DPPET) is a compound that features a bidentate ligand structure with both phosphine and thiol functional groups. This ligand is known for its ability to coordinate with various metal centers, forming complexes that can exhibit interesting chemical and physical properties. The presence of both soft (P) and relatively soft (S) donor atoms allows for versatile coordination chemistry, which can be exploited in various applications, including catalysis and materials science.

Synthesis Analysis

The synthesis of DPPET-related compounds often involves the reaction of phosphine and thiol precursors. For instance, the preparation of rhenium complexes with 2-(diphenylphosphino)benzenethiol (DPPBTH), a related compound, involves reacting rhenium precursors with DPPBTH in alkaline methanol to form complexes such as [Re(DPPBT)3] . Similarly, the reaction of (2-diphenylphosphanyl)thiophenol with nickel compounds leads to various nickel complexes . These synthetic routes typically require careful control of reaction conditions to achieve the desired coordination complexes.

Molecular Structure Analysis

The molecular structure of DPPET-related complexes is often characterized by X-ray crystallography. For example, the crystal and molecular structures of rhenium and technetium complexes of DPPBTH have been determined, revealing distortions from ideal geometry due to intraligand interactions . The geometry around the metal center is influenced by the ligand's ability to form bidentate coordination, which can lead to various structural motifs, including trigonal bipyramidal and octahedral geometries.

Chemical Reactions Analysis

DPPET and its derivatives participate in a range of chemical reactions. For instance, the reaction of diphenylphosphanylacetylene with RB(C6F5)2 reagents leads to a sequence of frustrated Lewis pair (FLP) addition reactions, resulting in the formation of dimeric products with unique structures . Additionally, the reactivity of DPPET-related ligands with nickel results in the formation of nickel hydride, methyl, and nickel(I) complexes, which can undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of DPPET-related complexes are studied using various spectroscopic and electrochemical techniques. For example, the electrochemistry of rhenium and technetium complexes of DPPBTH has been investigated using cyclic voltammetry, and their electronic spectra have been studied using UV-vis spectroscopy . The stability, solubility, and reactivity of these complexes are influenced by the electronic properties of the ligand, as well as the nature of the metal center and the overall molecular structure.

Scientific Research Applications

Green Synthesis Methods

2-Diphenylphosphanylethanethiol is involved in innovative green chemistry methods, such as the air-induced double addition of diphenyl phosphine oxide to various alkynes. This reaction, which proceeds efficiently under metal- and solvent-free conditions, highlights a clean and practical method for synthesizing valuable 1,2-bisphosphorylethanes, demonstrating the compound's utility in environmentally friendly synthetic pathways (Guo et al., 2017).

Catalysis and Chemical Transformations

The compound plays a critical role in catalysis and chemical transformations, as evidenced by its reaction with RB(C6F5)2 reagents. This process showcases a series of synergistic frustrated Lewis pair addition reactions, leading to complex phosphonium units and highlighting the compound's versatility in creating structurally intricate molecules with potential applications in materials science and catalysis (Yu et al., 2013).

Materials Science and Polymer Research

In materials science, 2-Diphenylphosphanylethanethiol contributes to the development of new materials with enhanced properties. For instance, it is used in the synthesis of soluble polyurethanes based on specific bis(nitrilomethylylidene)diphenol frameworks. These novel polyurethanes are characterized for their potential applications in acoustic properties and demonstrate the importance of 2-Diphenylphosphanylethanethiol in advancing materials with desirable physical characteristics (Raghu et al., 2007).

Synthetic Methodology Development

The compound's utility extends to the synthesis and characterization of complex molecules, such as in the creation of mixed-ligand oxorhenium(V) complexes. These studies not only showcase its application in constructing novel chemical entities but also provide insight into the structural and electronic properties of the resulting complexes, contributing to our understanding of coordination chemistry and its potential applications in catalysis and material science (Correia et al., 2001).

Flame Retardant Material Development

2-Diphenylphosphanylethanethiol's relevance is further underscored in the development of flame-retardant materials. Its incorporation into bio-based epoxy resins illustrates its potential in enhancing the fire resistance of materials, addressing critical safety and environmental concerns associated with flame retardants. This application demonstrates the compound's role in creating safer and more sustainable materials for various industries (Zhiyuan et al., 2020).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

2-diphenylphosphanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPUGZSLVKFBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333324
Record name 2-(Diphenylphosphanyl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diphenylphosphanylethanethiol

CAS RN

3190-79-2
Record name 2-(Diphenylphosphanyl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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